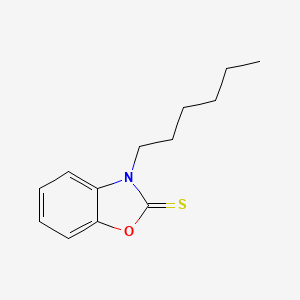

3-Hexyl-1,3-benzoxazole-2(3H)-thione

Beschreibung

3-Hexyl-1,3-benzoxazole-2(3H)-thione is a heterocyclic compound featuring a benzoxazole core substituted with a hexyl group at the 3-position and a thione group at the 2-position. Benzoxazole-thiones are known for their diverse pharmacological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties .

Eigenschaften

CAS-Nummer |

87707-56-0 |

|---|---|

Molekularformel |

C13H17NOS |

Molekulargewicht |

235.35 g/mol |

IUPAC-Name |

3-hexyl-1,3-benzoxazole-2-thione |

InChI |

InChI=1S/C13H17NOS/c1-2-3-4-7-10-14-11-8-5-6-9-12(11)15-13(14)16/h5-6,8-9H,2-4,7,10H2,1H3 |

InChI-Schlüssel |

OEYCMMQSKLWMAC-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCN1C2=CC=CC=C2OC1=S |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hexyl-1,3-benzoxazole-2(3H)-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminophenol with a suitable thioamide in the presence of a dehydrating agent. The reaction conditions often include heating the mixture to promote cyclization and formation of the benzoxazole ring.

Industrial Production Methods

Industrial production of 3-Hexyl-1,3-benzoxazole-2(3H)-thione may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

3-Hexyl-1,3-benzoxazole-2(3H)-thione undergoes various chemical reactions, including:

Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction of the thione group can lead to the formation of thiols.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring or the oxazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols.

Substitution: Various substituted benzoxazole derivatives.

Wissenschaftliche Forschungsanwendungen

3-Hexyl-1,3-benzoxazole-2(3H)-thione has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications.

Industry: Utilized in the development of materials with specific properties, such as dyes and polymers.

Wirkmechanismus

The mechanism of action of 3-Hexyl-1,3-benzoxazole-2(3H)-thione depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the thione group allows it to form covalent bonds with nucleophilic sites in proteins, potentially altering their function.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Variations and Physical Properties

The biological and physicochemical properties of benzoxazole-thiones are heavily influenced by substituents. Key analogs include:

Key Observations :

- Electron-Withdrawing Groups : Nitro () and fluoro () substituents alter electronic properties, affecting reactivity and binding to biological targets.

- Core Heterocycle : Benzothiazole-thiones () and thiazole-thiones () exhibit distinct tautomeric behavior and solubility compared to benzoxazole derivatives.

Spectral and Structural Characterization

- NMR and IR : Benzoxazole-thiones typically show characteristic 1H NMR signals for aromatic protons (δ 6.5–8.5 ppm) and thiocarbonyl (C=S) IR stretches near 1200–1250 cm⁻¹ . For example, 3-((1H-indol-3-yl)methyl)benzoxazole-2(3H)-thione (Compound 11) exhibits a melting point of 157–159°C and distinct 13C NMR signals for the thiocarbonyl carbon at δ 167.2 ppm .

- X-ray Crystallography : 6-Nitro-1,3-benzoxazole-2(3H)-thione demonstrates a planar benzoxazole ring with a nitro group inducing slight distortion, as revealed by single-crystal studies .

Antimicrobial and Cytotoxic Profiles

- Oxadiazole-Thione Derivatives : Piperidine-substituted 1,3,4-oxadiazole-2(3H)-thiones (e.g., 5a-5k) show moderate to strong antimicrobial activity against Staphylococcus aureus and Candida albicans, with IC50 values ranging from 8–32 µg/mL .

- Benzothiazole-Thiones : 3-Methylbenzothiazole-2(3H)-thione derivatives exhibit antitumor activity, though specific data for the hexyl analog are unavailable .

- Enzyme Inhibition: Oxadiazole-thiones with bulky substituents (e.g., t-butyldimethylsilyloxy) show non-competitive inhibition of nucleotide pyrophosphatases (IC50 = 66.47 µM) . The hexyl group’s long alkyl chain may similarly modulate enzyme interactions.

Structure-Activity Relationships (SAR)

- Alkyl Chains : Longer chains (e.g., hexyl) may improve membrane penetration but could reduce solubility, necessitating optimization .

- Aromatic vs. Aliphatic Substituents : Piperidine derivatives () show enhanced activity over purely aliphatic chains, suggesting a balance between lipophilicity and hydrogen-bonding capacity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.